6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine
Overview
Description
The compound “6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine” is a complex organic molecule. The “difluoromethoxy” group suggests the presence of a methoxy group (an oxygen atom bonded to a carbon atom) where the carbon is bonded to two fluorine atoms . The “1-methyl-1h-indazol-3-amine” part suggests an indazole ring (a fused benzene and pyrazole ring) with a methyl group and an amine group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It involves the formation of a bond between a carbon atom and a difluoromethoxy group . This process has seen advances with the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a fused ring system. The difluoromethoxy group would likely have a strong influence on the molecule’s electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy and amine groups, as well as the indazole ring. Difluoromethoxy groups are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The structure and supramolecular interactions of NH-indazoles, including derivatives like 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine, have been studied through X-ray crystallography and magnetic resonance spectroscopy. These studies reveal details about hydrogen bonding and aromatic interactions, contributing to the understanding of their crystalline forms and tautomeric structures (Teichert et al., 2007).
Synthesis and Chemical Reactions
Research on the synthesis of tetracyclic heterocycles, involving reactions between aromatic aldehydes, amines (like 1H-indazol-5-amine and 1H-indazol-6-amine), and other compounds, has been conducted. These studies provide insights into efficient methods for creating structurally complex molecules with potential applications in various fields (Li et al., 2013).
Biological Activities and Anticancer Research
Compounds derived from indazole, such as 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine, have been found to exhibit significant biological activities. For instance, certain derivatives demonstrate effective inhibition against cancer cell proliferation, highlighting their potential as anticancer agents (Lu et al., 2017).
Chemotherapy Development
The development of new chemotherapy agents often involves the study of indazole derivatives. Research in this area focuses on the synthesis and evaluation of these compounds for their antiproliferative activity against various human cancer cell lines (Hoang et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethoxy)-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMIXPETPBOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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